molecular formula C14H15N3O3S B2762041 3-[1-(pyridine-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 1795481-72-9

3-[1-(pyridine-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2762041
CAS No.: 1795481-72-9
M. Wt: 305.35
InChI Key: KIBMQPBHMZLGHM-UHFFFAOYSA-N
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Description

3-[1-(pyridine-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazolidine-2,4-dione family, which is known for its diverse biological activities and significant pharmacological potential .

Mechanism of Action

Target of Action

The primary target of 3-(1-Isonicotinoylpiperidin-4-yl)thiazolidine-2,4-dione is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an intracellular protein tyrosine phosphatase involved in cellular signal transduction . It has been identified as a negative regulator of the insulin signaling pathway, making it a new target for the treatment of type 2 diabetes and obesity .

Mode of Action

The compound interacts with its target, PTP1B, by inhibiting its activity . This inhibition can improve insulin resistance, leading to a more potent anti-diabetic effect . The compound is also designed to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains .

Biochemical Pathways

The compound affects the insulin signaling pathway by inhibiting PTP1B . This inhibition can lead to improved insulin sensitivity and glucose tolerance, and reduced blood glucose levels . Moreover, the thiazolidinedione moiety of the compound is intended to prevent biofilm formation, adding anti-pathogenicity .

Pharmacokinetics

They are often well-absorbed and distributed in the body, metabolized efficiently, and excreted in a timely manner . These properties can impact the bioavailability of the compound, potentially enhancing its therapeutic effects .

Result of Action

The inhibition of PTP1B by the compound can lead to improved insulin resistance, reduced blood glucose levels, and improved glucose tolerance and lipid metabolism in diabetic mice . The compound also shows promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(1-Isonicotinoylpiperidin-4-yl)thiazolidine-2,4-dione are not fully understood due to the lack of specific studies on this compound. It can be inferred from the properties of thiazolidinediones, a class of compounds to which it belongs. Thiazolidinediones act by activating peroxisome proliferator-activated receptors (PPARs), a group of nuclear receptors . The endogenous ligands for these receptors are free fatty acids and eicosanoids .

Cellular Effects

. As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .

Molecular Mechanism

. When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(pyridine-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with isonicotinoylpiperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiazolidine-2,4-dione, followed by nucleophilic substitution with isonicotinoylpiperidine . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[1-(pyridine-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-[1-(pyridine-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:

Properties

IUPAC Name

3-[1-(pyridine-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c18-12-9-21-14(20)17(12)11-3-7-16(8-4-11)13(19)10-1-5-15-6-2-10/h1-2,5-6,11H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBMQPBHMZLGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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